molecular formula C10H13NSSi B1580982 2-(Trimethylsilyl)benzothiazole CAS No. 32137-73-8

2-(Trimethylsilyl)benzothiazole

Cat. No.: B1580982
CAS No.: 32137-73-8
M. Wt: 207.37 g/mol
InChI Key: MNXBVXVIRAIAEG-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)benzothiazole is an organosilicon compound with the molecular formula C10H13NSSi. It is a derivative of benzothiazole, where a trimethylsilyl group is attached to the nitrogen atom of the benzothiazole ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)benzothiazole typically involves the reaction of benzothiazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Benzothiazole+Trimethylsilyl chlorideThis compound+HCl\text{Benzothiazole} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Benzothiazole+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Trimethylsilyl)benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)benzothiazole involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzothiazole ring can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the trimethylsilyl group.

    2-Methylbenzothiazole: A derivative with a methyl group instead of a trimethylsilyl group.

    2-Phenylbenzothiazole: A derivative with a phenyl group.

Uniqueness

2-(Trimethylsilyl)benzothiazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of organosilicon compounds and in biological research.

Properties

IUPAC Name

1,3-benzothiazol-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXBVXVIRAIAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334393
Record name 2-(Trimethylsilyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32137-73-8
Record name 2-(Trimethylsilyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(Trimethylsilyl)benzothiazole considered useful in organic synthesis?

A1: this compound stands out due to its "reactive" Si-C bond. [] This bond readily undergoes cleavage upon reaction with aldehydes, facilitating the formation of new carbon-carbon bonds. This reactivity makes it a valuable reagent for selectively targeting aldehyde groups even in the presence of other carbonyl functionalities like ketones or esters, which are typically less reactive. []

Q2: How do different bases affect the reactivity of this compound in desilylation reactions?

A2: Research indicates that the choice of base significantly impacts the rate of silicon-carbon bond cleavage in this compound. [] Stronger bases, possessing higher ion potential, demonstrate greater catalytic activity in this reaction. Mechanistically, the base is proposed to attack the silicon atom, forming a pentacoordinated intermediate. This intermediate then undergoes rate-limiting dissociation, generating a carbanion that can subsequently react with electrophiles. []

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